(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core with a phenyl group and a hydroxyl group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-phenyl-1-tetralone using chiral catalysts or reagents to achieve high enantiomeric purity . Another approach involves the use of organometallic reagents in the presence of chiral ligands to induce stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the ketone precursor is reduced in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantiomeric excess, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated hydrocarbons using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects . The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
14833-69-3 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14,16-17H,10-11H2/t14-,16-/m1/s1 |
InChI Key |
GADNKICCOTZSTQ-GDBMZVCRSA-N |
Isomeric SMILES |
C1[C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Origin of Product |
United States |
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